N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Descripción

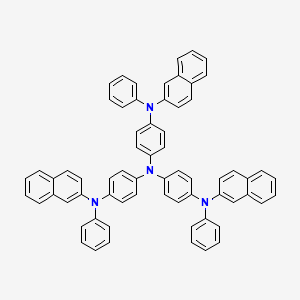

Chemical Structure and Properties: This compound (CAS: 185690-41-9) is a benzene-1,4-diamine derivative with a complex aromatic architecture. Its molecular formula is C₆₆H₄₈N₄ (molecular weight: 897.11 g/mol), featuring a central benzene ring substituted with naphthalen-2-yl and phenylamino groups. Key properties include a melting point of 247°C, high hydrophobicity (logP: 19.03), and a density of 1.252 g/cm³ .

Applications:

Primarily used in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, due to its hole-transporting capabilities and thermal stability. It is often employed in vacuum-deposited thin films .

Propiedades

IUPAC Name |

4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-2-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H48N4/c1-4-22-55(23-5-1)68(64-31-28-49-16-10-13-19-52(49)46-64)61-40-34-58(35-41-61)67(59-36-42-62(43-37-59)69(56-24-6-2-7-25-56)65-32-29-50-17-11-14-20-53(50)47-65)60-38-44-63(45-39-60)70(57-26-8-3-9-27-57)66-33-30-51-18-12-15-21-54(51)48-66/h1-48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOQMLIRFUVJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC1=CC=CC=C1C=C9)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H48N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185690-41-9 | |

| Record name | 4,4',4''-Tris[2-naphthyl(phenyl)amino]triphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of 4,4’,4’'-Tris[2-naphthyl(phenyl)amino]triphenylamine, also known as DPTPCz, is in the field of optoelectronic devices . It is used as a host material in organic electronics.

Mode of Action

DPTPCz interacts with its targets by serving as a phosphorescent host . It is solution-processable and is popular for electroluminescent devices and other optoelectronic devices, such as OLED displays.

Biochemical Pathways

Given its application in optoelectronics, it likely influences theelectron transport pathway within these devices.

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of DPTPCz, we can discuss its properties that affect its performance in optoelectronic devices. DPTPCz has a hole mobility (μh) of approximately 1.1 x 10^-6 cm^2 V^-1 s^-1 and an electron mobility (μe) of about 5.7 x 10^-6 cm^2 V^-1 s^-1 . These properties impact its ability to transport charge within an optoelectronic device.

Result of Action

The result of DPTPCz’s action is the efficient operation of optoelectronic devices. Its high electron and hole mobility contribute to its effectiveness as a host material in these devices.

Actividad Biológica

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound features a naphthalene core with multiple phenyl and amino substituents, which contribute to its unique properties. The structural complexity is expected to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Many naphthalene derivatives are known for their anticancer effects, often acting through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Naphthalene derivatives have shown promise in inhibiting bacterial growth and may possess antifungal properties.

- Neuropharmacological Effects : Some studies suggest that naphthalene-based compounds can interact with neurotransmitter systems, potentially influencing mood and cognition.

Anticancer Activity

A study investigated the cytotoxic effects of naphthalene derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was primarily attributed to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis |

| A549 | 15.3 | Cell Cycle Arrest |

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of naphthalene derivatives. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuropharmacological Effects

Research on similar naphthalene compounds has indicated potential interactions with dopamine and serotonin receptors. A study assessing binding affinities revealed moderate binding to D2 dopamine receptors and significant binding to 5-HT1A serotonin receptors, suggesting potential applications in treating mood disorders.

Mechanistic Insights

The biological activities of this compound can be attributed to:

- Molecular Interactions : The presence of multiple aromatic rings enhances π–π stacking interactions with biomolecules, facilitating binding to target proteins.

- Electrophilic Character : The amino groups may participate in nucleophilic attacks on cellular targets, leading to biological responses.

- Structural Flexibility : The non-planar conformation allows for better accommodation within enzyme active sites or receptor binding pockets.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is in the field of organic light-emitting diodes (OLEDs). Its unique molecular structure allows it to function as an efficient hole transport material (HTM), improving the overall performance of OLED devices.

Case Study : Research has demonstrated that incorporating this compound into OLED architectures enhances charge mobility and light emission efficiency, leading to brighter displays with lower power consumption .

Organic Photovoltaics (OPVs)

The compound is also investigated for use in organic photovoltaics. Its ability to facilitate charge transport makes it a candidate for active layers in solar cells. The integration of this compound can potentially increase the efficiency of energy conversion.

Research Findings : Studies indicate that devices utilizing this compound exhibit improved stability and efficiency compared to traditional materials used in OPVs, making them a valuable addition to renewable energy technologies .

Fluorescent Sensors

Due to its strong fluorescence properties, this compound is being explored as a fluorescent sensor for detecting metal ions and other analytes in solution.

Application Example : The compound has shown promising results in sensing applications where it selectively binds to specific metal ions, resulting in a measurable change in fluorescence intensity .

Comparative Analysis of Applications

| Application Area | Key Benefits | Challenges |

|---|---|---|

| OLEDs | Enhanced light emission efficiency | Material stability under operational conditions |

| OPVs | Improved energy conversion efficiency | Scalability of production |

| Fluorescent Sensors | High sensitivity and selectivity | Potential interference from other substances |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Triazine-Acceptor-Based DPA-TRZ

- Structure: N1-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine.

- Key Features : Incorporates a triazine acceptor group, enabling 100% photoluminescence quantum yield (PLQY) .

- Applications : Used in thermally activated delayed fluorescence (TADF) materials for high-efficiency OLEDs.

- Comparison : While DPA-TRZ excels in PLQY, the target compound offers superior thermal stability (melting point 247°C vs. unspecified for DPA-TRZ). DPA-TRZ requires doping in host materials, whereas the target compound can function as a standalone hole-transport material .

PhCz–4MeOTPA and BDT–4MeOTPA

- Structure : PhCz–4MeOTPA (N-phenylcarbazole core) and BDT–4MeOTPA (benzodithiophene core) with methoxyphenyl substituents.

- Key Features : Simplified synthesis routes and lower molecular weights.

- Applications : Dopant-free hole-transport materials (HTMs) for perovskite solar cells .

- Comparison : These compounds exhibit easier synthesis but lack the extended π-conjugation of the target compound, resulting in lower charge mobility. Their methoxy groups enhance solubility but reduce thermal stability compared to the naphthyl-rich target compound .

N1-(Naphthalen-1-yl)-N4,N4-bis(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

- Structure : Substituted with naphthalen-1-yl groups instead of naphthalen-2-yl.

- Key Features : Altered conjugation due to steric and electronic differences between 1-yl and 2-yl positions.

- Comparison : The target compound’s naphthalen-2-yl groups enable better π-orbital overlap, enhancing charge transport efficiency in OLEDs compared to the 1-yl analogue .

Performance Metrics

Key Research Findings

Thermal Stability : The target compound’s high melting point (247°C) makes it suitable for vacuum deposition processes in OLED fabrication, outperforming lower-melting analogues like PhCz–4MeOTPA .

Charge Transport : Extended naphthyl-phenyl conjugation enhances hole mobility compared to alkyl-substituted derivatives (e.g., N-1,3-dimethylbutyl), which prioritize solubility over performance .

Cost and Availability: Priced at $801/g (eNovation Chemicals), the target compound is costlier than simpler HTMs but offers niche advantages in high-end OLED applications .

Q & A

Q. Critical Parameters :

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- IR Spectroscopy : Detects functional groups (e.g., N–H stretching at 3300–3500 cm⁻¹, C–N bonds at 1250–1350 cm⁻¹) .

- NMR :

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.07) confirm the molecular weight .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 78.05% calculated vs. 78.02% observed) .

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

- Oxidation By-Products : Uncontrolled oxidation forms quinone derivatives. Mitigation: Use inert atmospheres (N₂/Ar) and avoid strong oxidants like KMnO₄ .

- Incomplete Substitution : Partial amination leads to mono-substituted intermediates. Mitigation: Optimize stoichiometry (excess amine) and reaction time (>48 hours) .

- Polymerization : High temperatures or acidic conditions may cause oligomerization. Mitigation: Monitor pH (neutral to slightly basic) and use stabilizing agents (e.g., BHT) .

Advanced: How does the electronic structure influence reactivity in substitution or redox reactions?

Answer:

- Electron-Rich Aromatic Core : The naphthalene and phenyl groups donate electron density, enhancing electrophilic substitution at para positions .

- Redox Activity : The diamine backbone facilitates reversible oxidation (e.g., to quinoid structures) under acidic conditions, useful in electrochromic applications .

- Comparative Reactivity : Bulkier naphthalenyl groups hinder nucleophilic attack compared to methyl-substituted analogs, requiring harsher conditions (e.g., higher temps for halogenation) .

Advanced: What strategies are effective for scaling up synthesis while maintaining purity?

Answer:

- Process Optimization :

- Purification Scaling :

Advanced: How do the photophysical properties compare to structurally similar aromatic diamines?

Answer:

- Absorption/Emission : Extended conjugation from naphthalenyl groups shifts λmax to ~350 nm (UV-vis) vs. ~300 nm for biphenyl analogs .

- Quantum Yield : Higher fluorescence efficiency (Φ ~0.45) than methyl-substituted derivatives (Φ ~0.25) due to reduced non-radiative decay .

- Thermal Stability : Decomposition temperature >300°C, superior to alkylated diamines (<250°C), making it suitable for OLED applications .

Advanced: How can contradictions in reported synthetic yields be resolved?

Answer:

- Root Cause Analysis :

- Catalyst Deactivation : Impurities in starting materials (e.g., moisture) reduce Pd catalyst efficacy. Solution: Pre-dry solvents and reagents .

- Kinetic vs. Thermodynamic Control : Longer reaction times favor thermodynamically stable products but may increase side reactions. Solution: Optimize time via TLC monitoring .

- Statistical Design : Use DoE (Design of Experiments) to identify critical parameters (e.g., temp, catalyst loading) and their interactions .

Advanced: What computational methods predict this compound’s bioactivity or material properties?

Answer:

- DFT Calculations : Model HOMO-LUMO gaps to predict charge transport (e.g., for organic semiconductors) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide antimicrobial studies .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with observed bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.